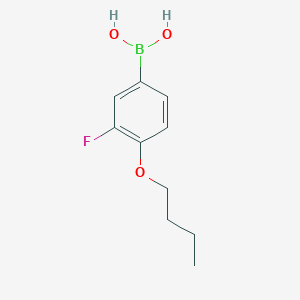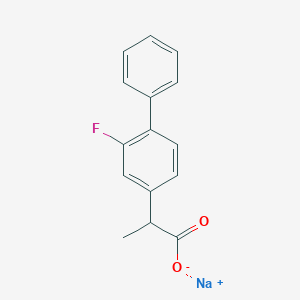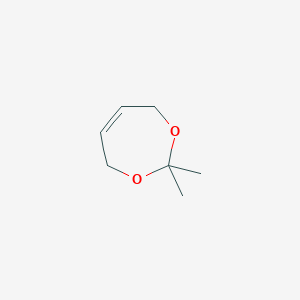
2,2-ジメチル-4,7-ジヒドロ-1,3-ジオキセピン
説明
2,2-Dimethyl-4,7-dihydro-1,3-dioxepine is an organic compound with the molecular formula C7H12O2. It is a heterocyclic compound containing a seven-membered ring with two oxygen atoms. This compound is of interest due to its unique structure and reactivity, making it useful in various chemical syntheses and industrial applications .
科学的研究の応用
2,2-Dimethyl-4,7-dihydro-1,3-dioxepine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
This compound is a type of heterocyclic compound , and these types of compounds are known to interact with various biological targets.
Mode of Action
It’s known that 4,7-dihydro-1,3-dioxepin derivatives undergo hydroformylation to form optically active aldehydes . This suggests that 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine may also undergo similar reactions.
Pharmacokinetics
Some properties can be inferred from its structure and physicochemical properties . It has a high GI absorption and is BBB permeant, suggesting good oral bioavailability and ability to cross the blood-brain barrier .
準備方法
Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine can be synthesized through the cyclization of 2,2-dimethyl-1,3-dioxane. This reaction typically involves the use of an acid catalyst, such as boron trifluoride, under controlled temperature conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods: In industrial settings, the production of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity starting materials and precise control of reaction parameters are crucial for large-scale production .
Types of Reactions:
Oxidation: 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents (chlorine, bromine), often in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols.
Substitution: Halogenated compounds.
類似化合物との比較
2,2-Diethoxypropane: Another heterocyclic compound with similar reactivity.
4,7-Dihydro-1,3-dioxepin: A closely related compound with slight structural differences.
Uniqueness: 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine is unique due to its specific ring structure and the presence of two methyl groups, which influence its reactivity and stability. This makes it a valuable compound for specific synthetic applications where other similar compounds may not be as effective .
特性
IUPAC Name |
2,2-dimethyl-4,7-dihydro-1,3-dioxepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(2)8-5-3-4-6-9-7/h3-4H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZGUXPLGMKHOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC=CCO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50905334 | |
| Record name | 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-83-4 | |
| Record name | 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-4,7-dihydro-1,3-dioxepin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dioxepin, 4,7-dihydro-2,2-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-Dimethyl-4,7-dihydro-1,3-dioxepin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBZ3ZAK4EJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe the role of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine in copper-catalyzed cyclopropanation reactions?
A1: Research suggests that 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine can act as a substrate in copper-catalyzed cyclopropanation reactions. A study using Density Functional Theory (DFT) examined the mechanism of these reactions with dimethyl diazomalonate as the carbene source and copper(II) acetylacetonate (Cu(acac)2) as the catalyst []. The researchers investigated various reaction pathways and applied their findings to understand the cyclopropanation of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine, providing insights into the reaction mechanism and energetics.
Q2: What are the structural characteristics of ()-5-((4R,5R)-5-(benzyloxymethyl)-2,2-dimethyl-1,3- dioxolan-4-yl)-2,2-dimethyl-4,7-dihydro-1,3-dioxepine and how is it characterized?
A2: ()-5-((4R,5R)-5-(benzyloxymethyl)-2,2-dimethyl-1,3- dioxolan-4-yl)-2,2-dimethyl-4,7-dihydro-1,3-dioxepine is a derivative of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine. While its exact molecular formula and weight would require further calculation, it's characterized using a combination of spectroscopic techniques. These include Infrared Spectroscopy (IR), proton and carbon Nuclear Magnetic Resonance (1H NMR and 13C NMR), and Mass Spectrometry (MS) []. Elemental analysis helps confirm the compound's purity and composition.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


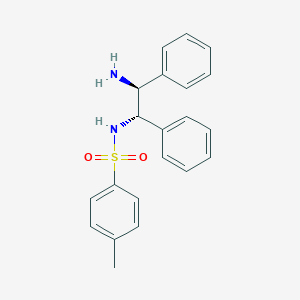
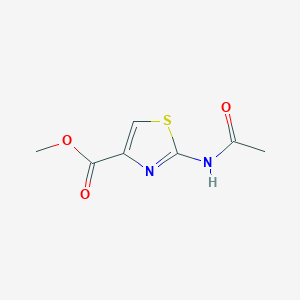
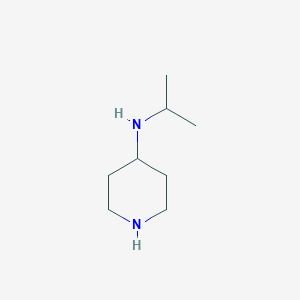
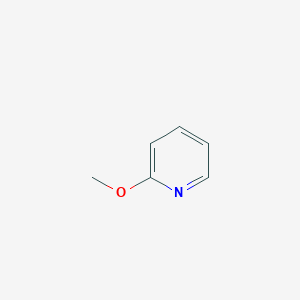
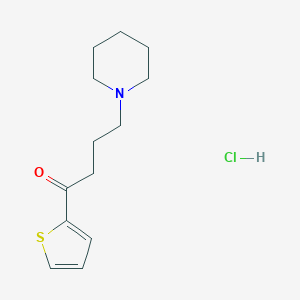
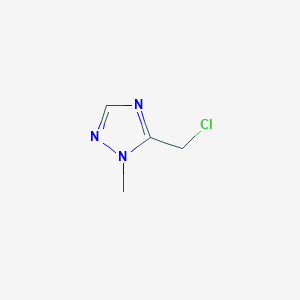
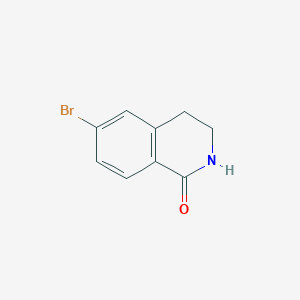
![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,3-difluorocyclohexyl]-2-hydroxybutanamide](/img/structure/B126389.png)
![3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B126390.png)
![(2R,4S)-2-[[(2S,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2R)-4-propoxypyrrolidine-2-carbonyl]amino]-4-amino-2-[3-(diaminomethylideneamino)propyl]-5-hydroxy-3-oxopentanoic acid](/img/structure/B126396.png)
